molecular formula C14H11FN2O3 B4926395 (5Z)-5-[(4-fluorophenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione

(5Z)-5-[(4-fluorophenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione

Cat. No.: B4926395
M. Wt: 274.25 g/mol
InChI Key: AXIIQJKRSNNWEE-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (5Z)-5-[(4-fluorophenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione is a synthetic organic molecule characterized by its unique structure, which includes a fluorophenyl group and a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(4-fluorophenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione typically involves the following steps:

    Formation of the diazinane trione core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the prop-2-enyl group: This step involves the alkylation of the diazinane trione core with a suitable allylating agent.

    Attachment of the fluorophenyl group: The final step is the condensation of the fluorophenyl group with the diazinane trione core, often facilitated by a base or a catalyst.

Industrial Production Methods

In an industrial setting, the production of This compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(4-fluorophenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs, often involving hydrogenation or the use of reducing agents.

    Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide variety of substituted derivatives with different functional groups.

Scientific Research Applications

(5Z)-5-[(4-fluorophenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione: has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, inflammation, and neurological disorders.

    Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Chemical Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, enabling the development of new synthetic methodologies and reaction pathways.

Mechanism of Action

The mechanism by which (5Z)-5-[(4-fluorophenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, thereby modulating biochemical pathways and cellular processes.

    Receptor Binding: It may bind to specific receptors on the surface of cells, triggering signaling cascades that lead to physiological responses.

    Gene Expression: The compound could influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

(5Z)-5-[(4-fluorophenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione: can be compared with other similar compounds, such as:

  • (5Z)-5-[(4-chlorophenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione
  • (5Z)-5-[(4-bromophenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione
  • (5Z)-5-[(4-methylphenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione

These compounds share a similar diazinane trione core but differ in the substituents attached to the phenyl group. The presence of different substituents (e.g., fluorine, chlorine, bromine, methyl) can significantly influence their chemical reactivity, biological activity, and physical properties, highlighting the uniqueness of This compound .

Properties

IUPAC Name

(5Z)-5-[(4-fluorophenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O3/c1-2-7-17-13(19)11(12(18)16-14(17)20)8-9-3-5-10(15)6-4-9/h2-6,8H,1,7H2,(H,16,18,20)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIIQJKRSNNWEE-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC=C(C=C2)F)C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)/C(=C\C2=CC=C(C=C2)F)/C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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